Cas no 1694492-22-2 (2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide)
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide
- 1694492-22-2
- EN300-1107272
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- Inchi: 1S/C8H14N4O/c1-3-6(8(10)13)12-5(2)4-7(9)11-12/h4,6H,3H2,1-2H3,(H2,9,11)(H2,10,13)
- InChI Key: OZNSHLWHBVGPRV-UHFFFAOYSA-N
- SMILES: O=C(C(CC)N1C(C)=CC(N)=N1)N
Computed Properties
- Exact Mass: 182.11676108g/mol
- Monoisotopic Mass: 182.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 86.9Ų
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107272-0.05g |
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide |
1694492-22-2 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1107272-0.1g |
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide |
1694492-22-2 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1107272-0.25g |
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide |
1694492-22-2 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1107272-0.5g |
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide |
1694492-22-2 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
| Enamine | EN300-1107272-1.0g |
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide |
1694492-22-2 | 1g |
$1299.0 | 2023-05-24 | ||
| Enamine | EN300-1107272-2.5g |
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide |
1694492-22-2 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
| Enamine | EN300-1107272-5.0g |
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide |
1694492-22-2 | 5g |
$3770.0 | 2023-05-24 | ||
| Enamine | EN300-1107272-10.0g |
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide |
1694492-22-2 | 10g |
$5590.0 | 2023-05-24 | ||
| Enamine | EN300-1107272-1g |
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide |
1694492-22-2 | 95% | 1g |
$914.0 | 2023-10-27 | |
| Enamine | EN300-1107272-5g |
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide |
1694492-22-2 | 95% | 5g |
$2650.0 | 2023-10-27 |
2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide
Introduction to 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide (CAS No. 1694492-22-2) and Its Emerging Applications in Chemical Biology
The compound 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide (CAS No. 1694492-22-2) represents a fascinating class of heterocyclic derivatives that have garnered significant attention in the field of chemical biology and drug discovery. Its unique structural framework, featuring a pyrazole core appended with an amide functional group, positions it as a versatile scaffold for modulating biological pathways. This introduction delves into the compound’s structural characteristics, its potential biological activities, and recent advancements in its application within therapeutic research.
The molecular structure of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide is characterized by a pyrazole ring substituted at the 3-position with an amino group and at the 5-position with a methyl group, linked to a butanamide moiety. This configuration introduces multiple sites for functionalization, making it an attractive candidate for designing molecules with tailored biological properties. The presence of both basic (amino) and acidic (amide) functionalities allows for interactions with various biological targets, including enzymes and receptors.
Recent studies have highlighted the potential of pyrazole derivatives as pharmacological agents due to their ability to engage with a wide range of biological targets. For instance, modifications of the pyrazole scaffold have been explored in the development of antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern in 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide may confer unique binding properties that could be exploited for therapeutic intervention.
One of the most promising areas of research involving this compound is its investigation as a modulator of enzyme activity. Pyrazole-based amides have shown efficacy in inhibiting key enzymes involved in metabolic pathways and signal transduction. Specifically, studies suggest that derivatives of this nature may interact with metalloproteinases and kinases, which are often implicated in pathological conditions such as cancer and inflammation. The amino group at the 3-position of the pyrazole ring is particularly noteworthy, as it can participate in hydrogen bonding interactions with protein residues, enhancing binding affinity.
Moreover, the butanamide moiety provides a hydrophobic anchor that can improve membrane permeability, facilitating cellular uptake—a critical factor for drug bioavailability. This feature makes 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide a compelling candidate for further exploration in drug design. Computational modeling studies have begun to elucidate its binding modes to potential targets, providing insights into how structural modifications could enhance its pharmacological profile.
In clinical research, the compound has been tested in preclinical models for its potential therapeutic effects. Initial findings indicate that it may exhibit anti-proliferative activity against certain cancer cell lines by disrupting key signaling cascades. Additionally, its ability to modulate inflammatory responses has been observed in in vitro assays using macrophage cell lines. These results align with broader trends in medicinal chemistry where pyrazole derivatives are being leveraged to develop novel therapeutic strategies.
The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide presents an interesting challenge due to the need for precise functionalization of the pyrazole core. Advances in synthetic methodologies have enabled more efficient routes to this compound, including multi-step cascades that minimize byproduct formation. These improvements are crucial for scaling up production while maintaining high purity standards required for pharmaceutical applications.
Future directions in research on this compound may involve exploring its role as a lead compound for drug development or as a building block for more complex molecules. The flexibility offered by its structural framework allows chemists to introduce additional functional groups or link it to other pharmacophores, potentially expanding its therapeutic utility. Collaborative efforts between synthetic chemists and biologists will be essential to translate these findings into tangible benefits for patients.
Overall,2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanamide (CAS No. 1694492-22-2) stands out as a promising entity in chemical biology with significant implications for drug discovery and therapeutic intervention. Its unique structural features combined with emerging evidence of biological activity make it a valuable asset in ongoing research efforts aimed at addressing unmet medical needs.
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